molecular formula C9H10FNO3 B6305164 5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid CAS No. 1826110-04-6

5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid

Cat. No.: B6305164
CAS No.: 1826110-04-6
M. Wt: 199.18 g/mol
InChI Key: TVXISWJSHKAADT-UHFFFAOYSA-N
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Description

5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C9H10FNO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of fluorinated derivatives.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both fluorine and propan-2-yloxy groups

Properties

IUPAC Name

5-fluoro-2-propan-2-yloxypyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXISWJSHKAADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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